2,5-Dichloropyridine

Organic Synthesis Medicinal Chemistry Catalysis

2,5-Dichloropyridine (CAS 16110-09-1) is an isomer-specific dihalogenated pyridine building block enabling tunable, sequential palladium-catalyzed cross-coupling (C2-first or C5-first under Jeffery conditions) not feasible with 2,6- or other isomers. Critical for synthesizing chlorpyrifos and privileged 2,5-diarylpyridine kinase inhibitor scaffolds. Unlike the thermodynamically favored 2,6-isomer, the 2,5-substitution pattern is a strict requirement for certain high-volume agrochemicals, making isomeric purity non-negotiable. Procure high-purity, isomer-free material (≥98%) to ensure downstream product integrity, process robustness, and regioselective fidelity in complex syntheses.

Molecular Formula C5H3Cl2N
Molecular Weight 147.99 g/mol
CAS No. 16110-09-1
Cat. No. B042133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloropyridine
CAS16110-09-1
Synonyms5-Chloro-2-chloropyridine;  NSC 528661
Molecular FormulaC5H3Cl2N
Molecular Weight147.99 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Cl)Cl
InChIInChI=1S/C5H3Cl2N/c6-4-1-2-5(7)8-3-4/h1-3H
InChIKeyGCTFDMFLLBCLPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichloropyridine (CAS 16110-09-1): A Regioselective Dichloropyridine Isomer for Iterative Cross-Coupling and Agrochemical Intermediate Procurement


2,5-Dichloropyridine (CAS 16110-09-1) is a dihalogenated pyridine building block characterized by two chlorine atoms at the 2- and 5-positions of the heteroaromatic ring [1]. Unlike the more commonly produced 2,6-isomer, 2,5-dichloropyridine exhibits a unique and tunable regioselectivity profile in palladium-catalyzed cross-coupling reactions, enabling controlled, sequential functionalization at both halogenated positions [2]. This compound is a white to light yellow crystalline solid with a melting point of 58-62°C and a boiling point of 190-191°C [3], and it serves as a critical intermediate in the synthesis of agrochemicals (e.g., the insecticide chlorpyrifos) and various pharmaceutical agents .

Why Generic 'Dichloropyridine' Substitution Fails: The Criticality of 2,5-Regiochemistry in 2,5-Dichloropyridine Procurement


In-class substitution with other dichloropyridine isomers (e.g., 2,3-, 2,4-, 2,6-, 3,5-dichloropyridine) is not feasible due to fundamentally different and non-interchangeable regioselectivity patterns. The positioning of the two chlorine atoms dictates the site of initial oxidative addition in palladium-catalyzed cross-couplings and the subsequent potential for sequential functionalization [1]. For instance, while 2,6-dichloropyridine is the thermodynamically favored product of direct chlorination [2], the 2,5-isomer offers a unique 'C2-first, then C5' or ligand-controlled 'C5-first' selectivity that is not observed in its analogs [3]. Furthermore, the 2,5-isomer is a specifically required intermediate in the synthesis of certain high-volume agrochemicals, such as chlorpyrifos, where isomeric purity is essential for downstream product integrity and efficacy [4].

2,5-Dichloropyridine (CAS 16110-09-1): Quantitative Evidence for Differentiated Reactivity and Isomer-Specific Procurement


C2 vs. C5 Regioselectivity in Suzuki-Miyaura Cross-Coupling: A Key Differentiator for 2,5-Dichloropyridine

A key differentiator for 2,5-dichloropyridine is its ability to undergo highly C2-selective Suzuki-Miyaura cross-coupling, a feat not achievable with many other isomers. Using a 'large-but-flexible' Pd-NHC catalyst, 2,5-dichloropyridine couples with arylboronic acids at the C2 position with excellent selectivity under mild conditions [1]. This selectivity is crucial as it enables a subsequent, planned functionalization at the C5 position, allowing for the programmed synthesis of C2,C5-diaryl pyridines [1].

Organic Synthesis Medicinal Chemistry Catalysis

Unprecedented C5-Selective Cross-Coupling Enabled by Ligand-Free Conditions for 2,5-Dichloropyridine

While the adjacent-to-nitrogen C2 position is conventionally more reactive, 2,5-dichloropyridine can be forced to undergo a 'non-conventional' C5-selective cross-coupling under specific ligand-free 'Jeffery' conditions [1]. This represents a major departure from the reactivity of isomers like 2,3- or 2,4-dichloropyridine, which have not been reported to exhibit this type of selectivity reversal under similar conditions [1].

Organic Synthesis Catalysis Process Chemistry

Isomeric Purity in Manufacturing: Achieving Isomer-Free 2,5-Dichloropyridine vs. Isomer Mixtures

The procurement of 2,5-dichloropyridine for high-value applications, such as pharmaceutical intermediates, demands isomeric purity that cannot be met by generic 'dichloropyridine' streams. A patented process specifically addresses the preparation of 'isomer-free' 2,5-dichloropyridine by separating it from the 2,3-dichloropyridine by-product, which is inevitably formed during the chlorination of 2-chloropyridine [1].

Process Chemistry Fine Chemical Manufacturing Analytical Chemistry

Comparative Thermal Stability and Physical Properties: 2,5- vs. 2,6-Dichloropyridine

Physical properties such as melting point and boiling point are key procurement specifications that influence handling and purification. 2,5-Dichloropyridine exhibits a lower melting point (58-62°C) compared to its 2,6-isomer (which is a liquid at room temperature, with a melting point around -12°C) [1][2]. This difference in physical state can impact storage, handling, and purification procedures.

Physical Chemistry Material Science Procurement Specifications

Optimal Procurement Scenarios for 2,5-Dichloropyridine (CAS 16110-09-1) Based on Differentiated Reactivity


Iterative Synthesis of Unsymmetrical 2,5-Diarylpyridines in Medicinal Chemistry

Procure 2,5-dichloropyridine when designing a synthetic route requiring sequential, site-specific functionalization of a pyridine core. The compound's demonstrated ability for highly C2-selective Suzuki coupling, followed by a second coupling at C5, makes it the ideal building block for constructing complex, unsymmetrical 2,5-diarylpyridine scaffolds, which are privileged structures in kinase inhibitors and other pharmaceutical agents [1].

Synthesis of 5-Substituted Pyridine Derivatives via Ligand-Free C5-Selective Cross-Coupling

Select 2,5-dichloropyridine when the target molecule requires functionalization specifically at the C5 position of a 2-chloropyridine framework. Leveraging the unprecedented C5-selectivity under ligand-free 'Jeffery' conditions provides a direct and operationally simple pathway to 5-aryl-2-chloropyridines, circumventing the need for complex ligand systems and enabling a more efficient synthesis of this specific substitution pattern [2].

Large-Scale Production of the Agrochemical Intermediate Chlorpyrifos

Source high-purity 2,5-dichloropyridine as a critical, isomer-specific starting material for the industrial synthesis of chlorpyrifos, a major organophosphate insecticide. The 2,5-substitution pattern is a strict requirement for the final active ingredient, and the use of other dichloropyridine isomers would not yield the desired product, making the procurement of pure 2,5-dichloropyridine non-negotiable for this application [3].

Process Development Requiring Isomer-Free Pyridine Building Blocks

For pharmaceutical process chemistry and other high-compliance applications, procure 2,5-dichloropyridine that meets 'isomer-free' specifications. The presence of the 2,3-dichloropyridine isomer, a common by-product in standard chlorination processes, can complicate downstream chemistry and purification. A dedicated procurement strategy that prioritizes isomer-free material, as described in US5380862A, is essential for ensuring process robustness and final product purity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dichloropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.